3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
Overview
Description
3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxymethyl-substituted hydrazine with a phenyl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 3-(carboxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide.
Reduction: 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-amine.
Substitution: 3-(hydroxymethyl)-4-(nitrophenyl)-1,2,5-oxadiazole 2-oxide or 3-(hydroxymethyl)-4-(halophenyl)-1,2,5-oxadiazole 2-oxide.
Scientific Research Applications
3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls. The compound may also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide can be compared with other oxadiazole derivatives, such as:
3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole 2-oxide: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
3-(hydroxymethyl)-4-ethyl-1,2,5-oxadiazole 2-oxide:
3-(hydroxymethyl)-4-(chlorophenyl)-1,2,5-oxadiazole 2-oxide: The presence of a chlorine atom introduces additional reactivity and potential for further functionalization.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJNPRERPSLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2CO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327811 | |
Record name | NSC688494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135733-30-1 | |
Record name | NSC688494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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